4-Aminophenol-d7

Mass Spectrometry Isotope Dilution Analytical Chemistry

Quantifying 4-aminophenol in biological matrices with unlabeled internal standards produces unreliable LC-MS/MS data due to variable ion suppression and matrix effects. 4-Aminophenol-d7 solves this as a chemically identical IS with a definitive +7 Da mass shift. • High isotopic purity (≥97 atom % D) enables precise IDMS quantification, compensating for analyte loss and matrix effects across plasma, urine, and tissue samples. • Validated for pharmacokinetic studies of acetaminophen metabolites and environmental residue analysis; supports regulatory-compliant impurity monitoring. • Reliable global supply with full Certificates of Analysis to streamline analytical method validation.

Molecular Formula C6H7NO
Molecular Weight 116.17 g/mol
CAS No. 285132-88-9
Cat. No. B1284235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminophenol-d7
CAS285132-88-9
Molecular FormulaC6H7NO
Molecular Weight116.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)O
InChIInChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1D,2D,3D,4D/hD3
InChIKeyPLIKAWJENQZMHA-ZZLZVNDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminophenol-d7: Isotope-Labeled Internal Standard


4-Aminophenol-d7 is a deuterated analog of 4-aminophenol, an important intermediate in pharmaceutical and dye synthesis . It features a +7 Da mass shift due to the replacement of all seven exchangeable hydrogen atoms with deuterium, while preserving the chemical and physical properties of the unlabeled compound . This isotopic labeling renders it an essential internal standard for isotope dilution mass spectrometry (IDMS) and metabolic tracing studies .

Workflow Isotope dilution mass spectrometry (IDMS)
Selection Deuterated internal standard with +7 Da mass shift
Use Context Metabolic tracing and quantitative bioanalysis

Why 4-Aminophenol-d7 Cannot Be Substituted


In quantitative LC-MS/MS and metabolic tracing, using unlabeled 4-aminophenol or non-deuterated internal standards fails to correct for variable matrix effects and ionization efficiency, leading to inaccurate results . While other isotopically labeled analogs (e.g., 13C- or 15N-labeled) offer mass shifts, their distinct synthetic routes may introduce different impurity profiles and higher costs . 4-Aminophenol-d7, with its high isotopic purity (≥97 atom % D) and well-characterized stability, provides a consistent and reliable internal standard that is chemically and physically identical to the analyte, ensuring accurate compensation for sample loss and analytical variability .

Unlabeled 4-aminophenol May not correct for variable matrix effects and ionization efficiency, leading to quantification bias in LC-MS/MS.
13C/15N labeled analogs Different synthetic routes may introduce distinct impurity profiles and higher costs, complicating direct method equivalence.
Deuterated analog purity Consistent recovery correction relies on high isotopic enrichment; batch-specific verification remains advisable for critical quantitative workflows.

4-Aminophenol-d7: Analytical Performance Evidence


Mass Shift for MS Differentiation

4-Aminophenol-d7 provides a +7 Da mass shift relative to unlabeled 4-aminophenol (C6H7NO, MW 109.13) due to full deuteration (C6D7NO, MW 116.17), enabling clear chromatographic separation and MS detection without isotopic overlap . In contrast, unlabeled 4-aminophenol exhibits no mass shift, making it impossible to distinguish from the analyte when used as an internal standard .

Mass shift for MS differentiation
Head-to-head
+7 Da mass shift vs. unlabeled (109.13 → 116.17 Da)
Unambiguous analyte/internal standard separation in IDMS.
ESI or APCI conditions; no isotopic overlap.
Mass Spectrometry Isotope Dilution Analytical Chemistry

High Isotopic Purity for Assay Reliability

Commercial 4-Aminophenol-d7 is supplied with a guaranteed isotopic enrichment of ≥97 atom % D . This high purity ensures that the +7 isotopologue constitutes at least 97% of the compound, minimizing the presence of lower-mass isotopomers (e.g., M+6, M+5) that could interfere with quantification . In contrast, unlabeled 4-aminophenol has a natural isotopic abundance of deuterium (approximately 0.015% per hydrogen), which is insufficient for internal standard applications [1].

Isotopic purity for assay reliability
Specification review
≥97 atom % D, >6,400-fold higher enrichment vs. natural abundance
Minimizes lower-mass isotopomer interference, supporting low LLOQ.
Commercial specification; verify for critical trace analysis.
Isotope Dilution MS Method Validation Trace Analysis

Long-Term Stability and Reanalysis Protocol

According to vendor stability data, 4-Aminophenol-d7 remains stable for at least three years when stored under recommended conditions (room temperature, protected from air and light) . After this period, reanalysis for chemical purity is recommended to ensure continued suitability for quantitative assays . In contrast, unlabeled 4-aminophenol is known to undergo oxidation and degradation upon exposure to air and light, leading to the formation of colored impurities that can compromise analytical accuracy [1].

Long-term stability and reanalysis
Class-level
Stable ≥3 years under recommended storage; reanalysis advised thereafter.
Provides a quality control metric for long-term method reproducibility.
Vendor stability data; class-level inference based on labeled analog behavior.
Stability Shelf Life Quality Control

4-Aminophenol-d7: Key Applications


IDMS Quantification in Biological Fluids

In pharmacokinetic and toxicological studies, 4-Aminophenol-d7 is spiked into plasma, urine, or tissue samples prior to extraction and LC-MS/MS analysis. The +7 Da mass shift and high isotopic purity (≥97 atom % D) enable accurate compensation for matrix effects and analyte loss, ensuring precise quantification of 4-aminophenol, a key impurity and metabolite of acetaminophen . This method is essential for regulatory compliance and clinical monitoring .

Metabolic Tracing in Drug Metabolism Studies

4-Aminophenol-d7 serves as a non-radioactive tracer to elucidate the metabolic fate of 4-aminophenol in vitro (e.g., hepatocyte incubations) and in vivo. Its distinct mass allows for tracking of parent compound and metabolites without altering biochemical pathways . This is critical for understanding the formation of reactive metabolites and potential toxicity .

Deuterated Pharmaceutical Synthesis

As a deuterated building block, 4-Aminophenol-d7 is used in the synthesis of isotopically labeled drug molecules, such as deuterated ambroxol, for use as internal standards in bioanalytical assays . The high isotopic purity ensures that the resulting labeled drug meets the stringent requirements for MS-based quantification in clinical trials .

Environmental Analysis in Water and Soil

In environmental monitoring, 4-Aminophenol-d7 is employed as an internal standard for the IDMS quantification of 4-aminophenol residues in water and soil matrices. The +7 Da mass shift and stability under environmental sampling conditions ensure reliable data for assessing contamination and degradation pathways .

Application
Selection Property
Validation Focus
IDMS quantification in biological fluids
Isotopic purity and +7 Da mass shift
Matrix-effect correction and LLOQ performance
Metabolic tracing in drug metabolism studies
Non-radioactive tracer with distinct mass
Metabolite profiling without pathway interference
Deuterated pharmaceutical synthesis
High isotopic enrichment building block
Label incorporation and internal standard suitability
Environmental analysis in water and soil
Stability and mass shift under sampling conditions
Recovery correction and contamination assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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